[(5-Bromopyridin-3-yl)methyl](cyclobutylmethyl)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromopyridin-3-yl)methylmethylamine is an organic compound that features a bromopyridine moiety attached to a cyclobutylmethyl group and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)methylmethylamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.
Formation of the Intermediate: The 5-bromopyridine is then reacted with a suitable alkylating agent to introduce the cyclobutylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromopyridin-3-yl)methylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Bromopyridin-3-yl)methylmethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (5-Bromopyridin-3-yl)methylmethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the cyclobutylmethyl and methylamine groups can influence the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
(5-Bromopyridin-3-yl)methylmethylamine can be compared with other bromopyridine derivatives:
5-Bromopyridine: Lacks the cyclobutylmethyl and methylamine groups, making it less complex.
(5-Bromopyridin-3-yl)methanamine: Similar structure but without the cyclobutylmethyl group.
(5-Bromopyridin-3-yl)cyclopropylmethanamine: Contains a cyclopropyl group instead of a cyclobutyl group, which may affect its reactivity and applications.
The uniqueness of (5-Bromopyridin-3-yl)methylmethylamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17BrN2 |
---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
N-[(5-bromopyridin-3-yl)methyl]-1-cyclobutyl-N-methylmethanamine |
InChI |
InChI=1S/C12H17BrN2/c1-15(8-10-3-2-4-10)9-11-5-12(13)7-14-6-11/h5-7,10H,2-4,8-9H2,1H3 |
InChI-Schlüssel |
ZRGYFHNGYYYONJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCC1)CC2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.